Tert-butyl 4-formyl-1H-indazole-1-carboxylate
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Overview
Description
1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a formyl group at the 4-position and a tert-butyl ester group at the 1-position of the indazole ring.
Preparation Methods
The synthesis of 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of acid catalysts
Industrial production methods may involve optimization of these steps to improve yield and scalability. Solvothermal routes and catalytic processes are often employed to achieve efficient synthesis .
Chemical Reactions Analysis
1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Material Science: Indazole derivatives are explored for their use in organic electronics and as ligands in coordination chemistry .
Mechanism of Action
The mechanism of action of 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester include:
1H-Indazole-1-carboxylic acid, 6-bromo-4-formyl-, 1,1-dimethylethyl ester: This compound has a bromine atom at the 6-position, which can influence its reactivity and biological activity.
1H-Indazole-1-carboxylic acid, 4-fluoro-6-(phenylmethoxy)-, 1,1-dimethylethyl ester:
The uniqueness of 1H-Indazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester lies in its specific substitution pattern, which can confer distinct biological activities and reactivity profiles compared to other indazole derivatives .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
tert-butyl 4-formylindazole-1-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-9(8-16)10(11)7-14-15/h4-8H,1-3H3 |
InChI Key |
NKUVMPAMIZHPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C=O |
Origin of Product |
United States |
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